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molecular formula C5H6BrN3S B8448638 3-Bromo-6-(methylthio)pyrazin-2-amine

3-Bromo-6-(methylthio)pyrazin-2-amine

Cat. No. B8448638
M. Wt: 220.09 g/mol
InChI Key: MVWIFHDLFXFHGS-UHFFFAOYSA-N
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Patent
US06147078

Procedure details

NBS (3.28 G, 18.4 MMOL) WAS SLOWLY ADDED TO A STIRRED SOLUTION OF 6-AMINO-2-METHYLTHIOPYRAZINE (2.6 G, 18.4 MMOL) IN CHLOROFORM (100 ML). AFTER 1 H THE REACTION MIXTURE WAS PARTITIONED BETWEEN 10% SODIUM METABISULFITE SOLUTION AND CHLOROFORM. THE ORGANIC LAYER WAS DRIED (NA2SO4) AND EVAPORATED IN VACUO. THE CRUDE PRODUCT WAS PURIFIED BY FLASH COLUMN CHROMATOGRAPHY ON SILICA GEL (20% ETHYL ACETATE/HEXANES) TO GIVE THE TITLE COMPOUND AS A CRYSTALLINE SOLID: 1H NMR (CDCL3): Δ 2.49 (S, 3H), 4.97 (BR S, 2H), 7.59 (S, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[NH2:9][C:10]1[N:15]=[C:14]([S:16][CH3:17])[CH:13]=[N:12][CH:11]=1>C(Cl)(Cl)Cl>[NH2:9][C:10]1[C:11]([Br:8])=[N:12][CH:13]=[C:14]([S:16][CH3:17])[N:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CN=CC(=N1)SC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
AFTER 1 H THE REACTION MIXTURE WAS PARTITIONED BETWEEN 10% SODIUM METABISULFITE SOLUTION AND CHLOROFORM
CUSTOM
Type
CUSTOM
Details
THE ORGANIC LAYER WAS DRIED (NA2SO4)
CUSTOM
Type
CUSTOM
Details
EVAPORATED IN VACUO
CUSTOM
Type
CUSTOM
Details
THE CRUDE PRODUCT WAS PURIFIED BY FLASH COLUMN CHROMATOGRAPHY ON SILICA GEL (20% ETHYL ACETATE/HEXANES)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=C(N1)SC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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